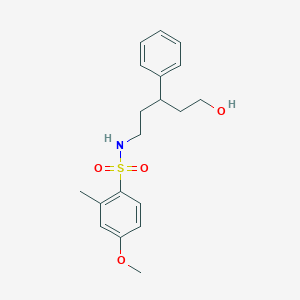

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, involves the introduction of a hydroxyl group at the carbonyl carbon . This process enhances certain properties while decreasing others. For instance, the introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property, while antimicrobial activity decreased .Molecular Structure Analysis

The molecular structure of similar compounds, such as “5-Hydroxy-3-phenyl-2-hexanone”, has a molecular formula of C12H16O2, an average mass of 192.254 Da, and a monoisotopic mass of 192.115036 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, involve functionalization at the carbonyl carbon and substitution at the biphenyl ring . These reactions affect the compound’s antimicrobial and antioxidant activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “5-Hydroxy-3-phenyl-2-hexanone”, include a molecular formula of C12H16O2, an average mass of 192.254 Da, and a monoisotopic mass of 192.115036 Da .Applications De Recherche Scientifique

- Findings : Biphenyl methanones derived from this compound exhibit antimicrobial activity, with minimal inhibitory concentrations ranging between 0.001 and 0.500 mg/mL . These findings are crucial in the fight against multidrug-resistant infections.

Antimicrobial Activity

Antioxidant Properties

Mécanisme D'action

Orientations Futures

The future directions of research on “N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide” and similar compounds could involve further exploration of their antimicrobial and antioxidant activities, as well as their potential applications in various fields. Additionally, more research could be conducted to understand their mechanism of action and to optimize their synthesis process .

Propriétés

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-15-14-18(24-2)8-9-19(15)25(22,23)20-12-10-17(11-13-21)16-6-4-3-5-7-16/h3-9,14,17,20-21H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDWRFOOEHLOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)

![(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2841570.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)

![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)

![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2841581.png)

![8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841582.png)